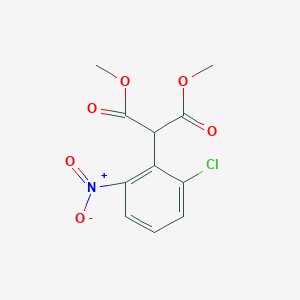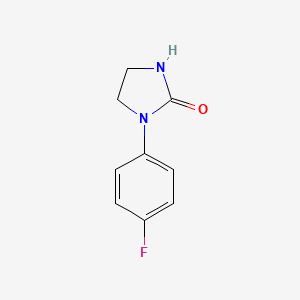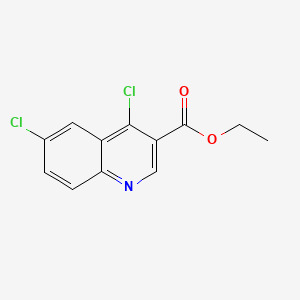
4,6-二氯喹啉-3-羧酸乙酯
描述
Ethyl 4,6-dichloroquinoline-3-carboxylate is a compound that belongs to the class of quinolone derivatives. Quinolones are a group of synthetic broad-spectrum antibacterial agents that have been widely studied for their medicinal properties, including their antiallergy, antibacterial, and antiviral activities. The compound , while not directly mentioned in the provided papers, is structurally related to the various ethyl quinoline-3-carboxylate derivatives discussed in the research.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions that can include cyclization, esterification, and substitution reactions. For instance, the synthesis of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a compound with antiallergy activity, was achieved through structural modification of a quinazoline precursor . Another example is the synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate, which was obtained via a Friedländer reaction promoted by chlorotrimethylsilane . These methods highlight the versatility and complexity of synthesizing quinoline derivatives, which may be applicable to the synthesis of ethyl 4,6-dichloroquinoline-3-carboxylate.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. Substituents on this core, such as ethyl groups, halogens, or carboxylate groups, can significantly influence the compound's biological activity and physical properties. For example, the presence of a carboxylic acid moiety directly attached to the pyrimidine ring was found to be favorable for intravenous activity in antiallergy agents .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including cyclocondensation, acyl-chlorination, and reactions with hydroxylamine hydrochloride. The reaction of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde with hydroxylamine hydrochloride demonstrated distinctive chemical behavior, leading to a variety of products through ring-opening ring-closure (RORC) mechanisms . Such reactivity is indicative of the potential transformations that ethyl 4,6-dichloroquinoline-3-carboxylate might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the introduction of fluorine atoms can affect the lipophilicity and metabolic stability of the compounds, as seen in the synthesis of various fluoroquinolones . The presence of substituents like chloro and ethyl groups can also impact the boiling point, melting point, solubility, and reactivity of these compounds. The synthesis of ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate using aluminium metal as a catalyst under microwave-assistance resulted in a high yield and demonstrated the influence of reaction conditions on the synthesis of such compounds .
科学研究应用
抗菌剂的合成
4,6-二氯喹啉-3-羧酸乙酯已用于合成新型抗菌剂。一项研究表明,它可用于制备 2-氯喹啉-4-嘧啶羧酸盐衍生物,对革兰氏阳性菌和革兰氏阴性菌均表现出中等的抗菌活性 (Balaji 等人,2013 年)。
喹啉-3-羧酸盐作为潜在的抗菌剂
进一步的研究探索了由邻氨基苯甲酮合成乙基-2-氯喹啉-3-羧酸盐。发现这些化合物对特定细菌具有中等的抗菌活性,突出了它们作为抗菌剂的潜力 (Krishnakumar 等人,2012 年)。
涉及超声波的合成
一项研究调查了超声波促进的 2-氯喹啉基 4-(3-羟苯基)-2,7,7-三甲基-5-氧代-1,4,5,6,7,8-六氢喹啉-3-羧酸乙酯的合成。这项工作因其对有机合成和潜在药物应用的新方法的探索而具有重要意义 (Rajesh 等人,2015 年)。
抗过敏剂的开发
4,6-二氯喹啉-3-羧酸乙酯衍生物也因其在开发新型抗过敏剂中的潜力而受到探索。例如,3,4-二氢-4-氧代嘧啶并[4,5-b]喹啉-2-羧酸乙酯已显示出作为一种有效的口服抗过敏剂的希望 (Althuis 等人,1979 年)。
安全和危害
未来方向
作用机制
Target of Action
The primary targets of Ethyl 4,6-dichloroquinoline-3-carboxylate are currently unknown . As a pharmaceutical intermediate , it may be used in the synthesis of various drugs, each with their own specific targets.
Action Environment
The action, efficacy, and stability of Ethyl 4,6-dichloroquinoline-3-carboxylate can be influenced by various environmental factors . For instance, it should be stored at room temperature and kept away from oxidizing agents .
属性
IUPAC Name |
ethyl 4,6-dichloroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2/c1-2-17-12(16)9-6-15-10-4-3-7(13)5-8(10)11(9)14/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSNTDZRVNQGDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363154 | |
| Record name | ethyl 4,6-dichloroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,6-dichloroquinoline-3-carboxylate | |
CAS RN |
21168-41-2 | |
| Record name | ethyl 4,6-dichloroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

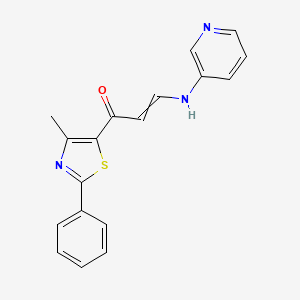
![(E)-1-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1300472.png)
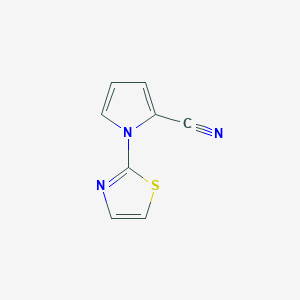
![5-[2-(4-Fluoroanilino)ethenyl]-3-(methylthio)-4-isothiazolecarbonitrile](/img/structure/B1300490.png)
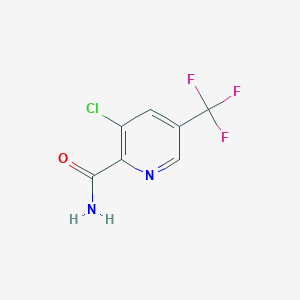
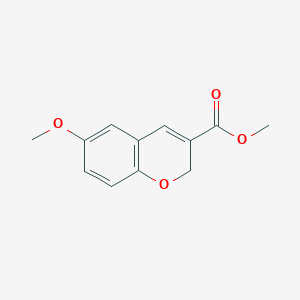
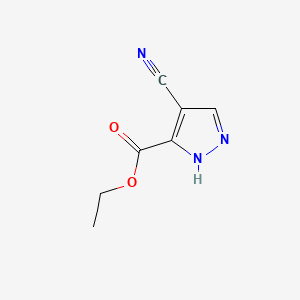
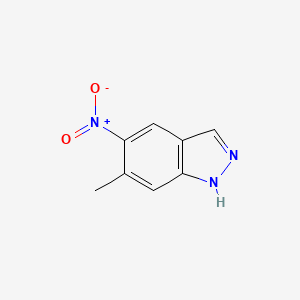


![1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine](/img/structure/B1300551.png)
![1-Naphtho[2,1-b]furan-2-yl-1-ethanone](/img/structure/B1300553.png)
